

ML-290: A Novel Small Molecule Agonist for Anti-Fibrotic Gene Activation

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Compound of Interest

Compound Name: ML-290

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. [1][2][3] Therapeutic options remain limited. **ML-290**, a potent and selective small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a promising anti-fibrotic agent.[1][4] This technical guide provides a comprehensive overview of **ML-290**, detailing its mechanism of action, its role in the activation of anti-fibrotic gene programs, and the experimental methodologies used to characterize its effects. The information presented is intended to support researchers, scientists, and drug development professionals in the exploration of **ML-290** and related compounds as potential therapeutics for fibrotic diseases.

Introduction to ML-290 and its Target: RXFP1

Fibrosis is the result of a dysregulated wound-healing process, where persistent injury and inflammation lead to the continuous activation of myofibroblasts and excessive deposition of ECM proteins, primarily collagen. Key signaling molecules, such as transforming growth factor-beta (TGF- β), are central to driving this pro-fibrotic response.

The relaxin peptide has demonstrated significant anti-fibrotic properties in various preclinical models. However, its therapeutic application is hampered by a short half-life. **ML-290** is a small molecule agonist designed to overcome this limitation by activating the cognate receptor for

relaxin, RXFP1, a G protein-coupled receptor. As a non-peptidic molecule, **ML-290** offers improved stability and pharmacokinetic properties, making it a more viable candidate for chronic therapeutic use. Studies have shown that **ML-290** effectively replicates the anti-fibrotic effects of relaxin, demonstrating its potential in treating conditions such as liver fibrosis.

Mechanism of Action and Signaling Pathways

ML-290 functions as a biased allosteric agonist at the human RXFP1 receptor. Its binding initiates a cascade of intracellular signaling events that collectively counter pro-fibrotic stimuli.

G-Protein Coupling and Second Messenger Activation

Upon binding to RXFP1, **ML-290** promotes the coupling of the receptor to several G-proteins, including G α s and G α oB, with weaker coupling to G α i3. This leads to the modulation of intracellular second messengers. In various cell types, including human primary vascular endothelial and smooth muscle cells, **ML-290** has been shown to increase the accumulation of both cyclic AMP (cAMP) and cyclic GMP (cGMP). This signaling profile is indicative of vasodilatory and anti-fibrotic properties.

Antagonism of TGF- β 1/Smad Signaling

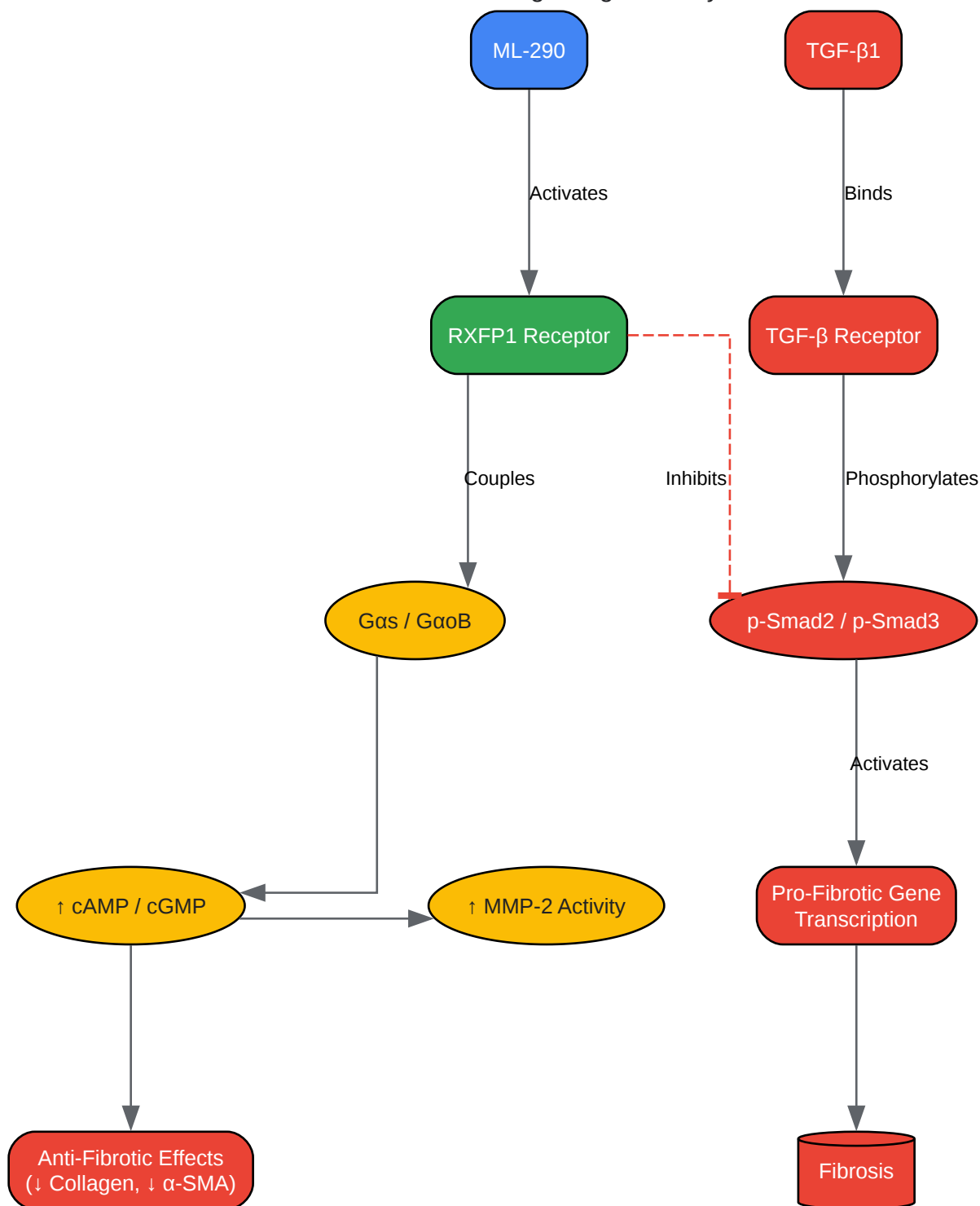
A critical component of **ML-290**'s anti-fibrotic activity is its ability to interfere with the canonical TGF- β 1 signaling pathway, a primary driver of fibrosis. In human cardiac fibroblasts (HCFs) and hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, **ML-290** has been shown to inhibit the TGF- β 1-induced phosphorylation of Smad2 and Smad3. These Smad proteins are key transcriptional regulators that, upon activation, translocate to the nucleus to promote the expression of pro-fibrotic genes, including those for collagens and α -smooth muscle actin (α -SMA). By inhibiting Smad2/3 phosphorylation, **ML-290** effectively blunts the downstream genetic response to TGF- β 1.

Modulation of Extracellular Matrix Remodeling

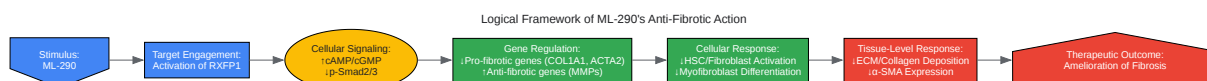
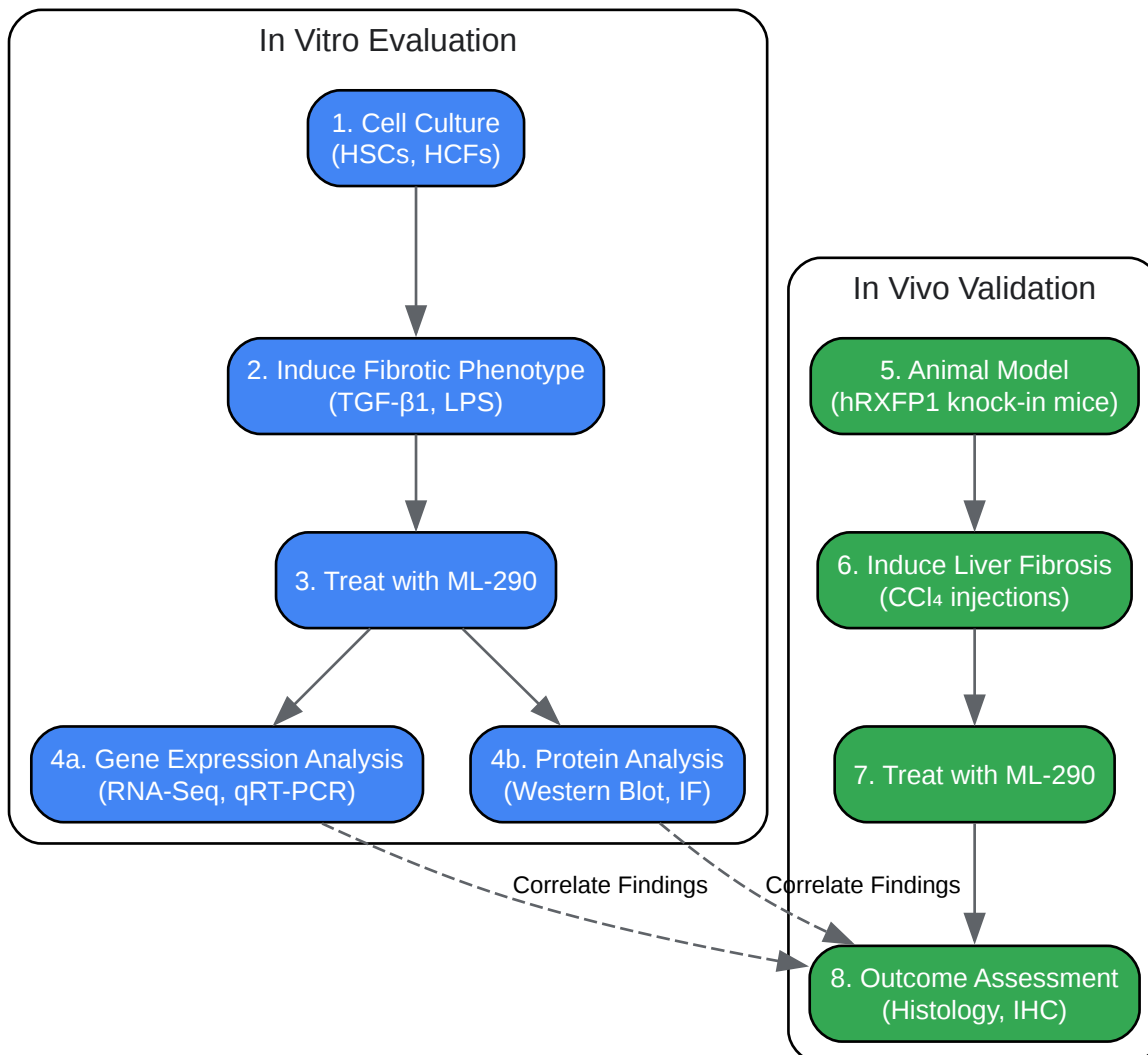
RNA sequencing analysis has revealed that **ML-290** treatment in TGF- β 1-activated hepatic stellate cells primarily affects genes involved in extracellular matrix remodeling and cytokine signaling. **ML-290** has been observed to chronically activate matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of ECM components. This dual action of inhibiting

collagen synthesis and promoting its degradation contributes to a net reduction in fibrotic tissue.

ML-290 Anti-Fibrotic Signaling Pathway



Experimental Workflow for Evaluating ML-290



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References

- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 3. Targeting fibrosis, mechanisms and cilinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor MI290 Demonstrates Antifibrotic Properties in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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